molecular formula C21H27FN4O4S2 B12620157 1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide

1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide

Cat. No.: B12620157
M. Wt: 482.6 g/mol
InChI Key: BPPGEYWSEKVXAU-PKHIMPSTSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the thiazole moiety enhances its interaction with specific molecular targets involved in cancer progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it inhibits the growth of resistant strains, making it a candidate for addressing antibiotic resistance issues. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.

Neurological Disorders

Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Case Studies

Study Findings Reference
Anticancer Efficacy Demonstrated significant reduction in tumor size in xenograft models when administered at therapeutic doses.
Antimicrobial Assays Showed effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5 µg/mL.
Neuroprotection Exhibited protective effects on neuronal cells against beta-amyloid-induced toxicity in vitro.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H27FN4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C21H27FN4O4S2/c1-13(2)18(20(28)25-21-23-11-14(3)31-21)24-19(27)15-5-4-10-26(12-15)32(29,30)17-8-6-16(22)7-9-17/h6-9,11,13,15,18H,4-5,10,12H2,1-3H3,(H,24,27)(H,23,25,28)/t15?,18-/m0/s1

InChI Key

BPPGEYWSEKVXAU-PKHIMPSTSA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)[C@H](C(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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